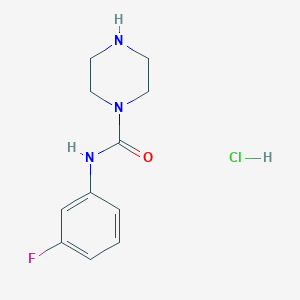
Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride
Vue d'ensemble
Description
“Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride” is a chemical compound, likely used in organic synthesis . It seems to be related to the class of compounds known as piperazines .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as pinacol boronic esters are synthesized using a catalytic protodeboronation approach .Applications De Recherche Scientifique
Pharmacological Selectivity and Activity
A study by Tu et al. (2013) synthesized a series of 1H-indolyl carboxylic acid amides, showing high binding affinity and selectivity for human dopamine D3 receptors, indicating potential for neurological disorder treatments. The compounds were partial agonists at D2 and D3 receptors, suggesting their use in exploring receptor functions and developing therapeutic agents (Tu et al., 2013).
Synthesis and Characterization
Sanjeevarayappa et al. (2015) reported the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, providing insights into structural and functional relationships of similar compounds. The study highlighted its moderate anthelmintic activity and provided a foundation for the development of new pharmaceuticals (Sanjeevarayappa et al., 2015).
Chemical Synthesis Techniques
Neagoie and Krchňák (2012) developed a piperazine amide linker for cyclative cleavage from solid support, facilitating the traceless solid-phase synthesis of dihydroquinoxalinones. This method could enhance the efficiency of synthesizing complex molecules, with implications for drug discovery and development (Neagoie & Krchňák, 2012).
Antimicrobial and Antitumor Activities
A series of 1,2,4-triazine derivatives bearing piperazine amide moiety was synthesized and investigated for potential anticancer activities against breast cancer cells by Yurttaş et al. (2014). This highlights the role of such compounds in the development of new cancer therapies (Yurttaş et al., 2014).
Novel Mechanistic Classes of Inhibitors
Ahn et al. (2007) discovered a novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity, showing potential for treating pain, inflammation, and central nervous system disorders. This discovery could pave the way for developing new drugs with fewer side effects (Ahn et al., 2007).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)piperazine-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSBTFAJTFOXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine-1-carboxylic acid (3-fluorophenyl)-amide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Pyrrolidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1531780.png)
![tert-butyl (3R,4R)-3-[(2,3-dihydroxypropyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1531783.png)
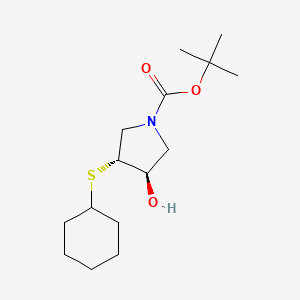
![(3R,4R)-4-[(4-methoxyphenyl)sulfanyl]oxolan-3-ol](/img/structure/B1531788.png)
![tert-butyl (3R,4R)-3-hydroxy-4-[(2-methyloxolan-3-yl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1531789.png)
![4-[4-(Trifluoromethoxy)phenyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1531790.png)
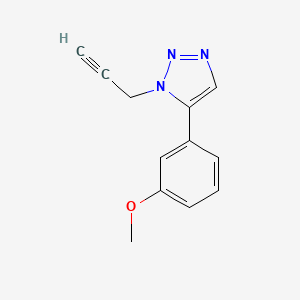
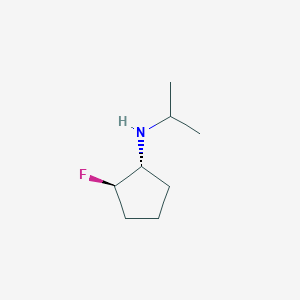
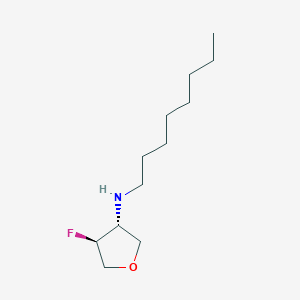
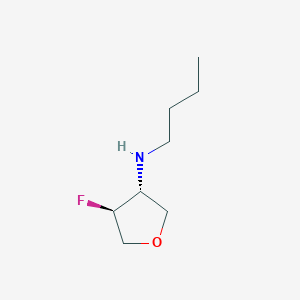
amine](/img/structure/B1531798.png)
![1-[(1-fluorocyclopentyl)methyl]-2-(propan-2-yl)-1H-imidazole](/img/structure/B1531799.png)
![1-[(1R,2R)-2-fluorocyclohexyl]piperazine](/img/structure/B1531800.png)
![4-[2-(Oxolan-2-yl)ethyl]piperidine hydrochloride](/img/structure/B1531801.png)